molecular formula C12H15FN4O2S B2394370 4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride CAS No. 2361824-21-5

4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride

Cat. No.: B2394370
CAS No.: 2361824-21-5
M. Wt: 298.34
InChI Key: KBOJZQZRUWFEOS-UHFFFAOYSA-N
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Description

4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The indazole moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

Major Products Formed

Scientific Research Applications

4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl fluoride group.

Uniqueness

4-(1H-Indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity compared to its sulfonamide and sulfonate counterparts .

Properties

IUPAC Name

4-(1H-indazol-6-ylmethyl)piperazine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O2S/c13-20(18,19)17-5-3-16(4-6-17)9-10-1-2-11-8-14-15-12(11)7-10/h1-2,7-8H,3-6,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJZQZRUWFEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)C=NN3)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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